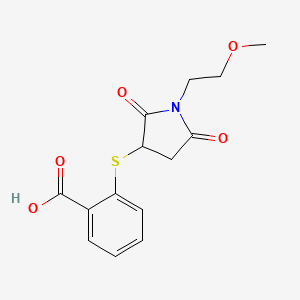

2-((1-(2-Methoxyethyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

Description

2-((1-(2-Methoxyethyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a pyrrolidinone-based benzoic acid derivative characterized by a 2-methoxyethyl substituent on the pyrrolidinone nitrogen and a thioether linkage to the benzoic acid moiety. The 2-methoxyethyl group introduces polarity and steric bulk, which may influence solubility, stability, and reactivity compared to other substituents .

Propriétés

IUPAC Name |

2-[1-(2-methoxyethyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5S/c1-20-7-6-15-12(16)8-11(13(15)17)21-10-5-3-2-4-9(10)14(18)19/h2-5,11H,6-8H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZSAUQGHCKUWFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)CC(C1=O)SC2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-Methoxyethyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid typically involves the following steps:

Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a diacid chloride.

Thioether Formation: The thioether linkage is formed by reacting the pyrrolidinone derivative with a thiol compound under appropriate conditions.

Benzoic Acid Attachment: The final step involves the attachment of the benzoic acid moiety to the thioether-linked pyrrolidinone intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Thioether Formation

The core reaction involves the formation of the thioether bridge between the benzoic acid and dioxopyrrolidine moieties:

-

Reactants :

-

Benzoic acid derivative (e.g., 2-mercaptobenzoic acid)

-

Dioxopyrrolidine precursor with a methoxyethyl group

-

-

Conditions :

-

Solvent: Dichloromethane (DCM) or 1,4-dioxane

-

Temperature: 50–100°C

-

Catalyst: Base (e.g., triethylamine) or Lewis acids (e.g., AlCl₃)

-

Cyclization to Dioxopyrrolidine

The dioxopyrrolidine ring is formed via intramolecular cyclization:

-

Reactants : Linear precursor with ketone and amide groups

-

Conditions :

-

Acid catalysis (e.g., acetic acid)

-

High-temperature reflux (140°C)

-

Solvent: 1,4-dioxane or toluene

-

Ester Hydrolysis

The methoxyethyl ester undergoes hydrolysis to form carboxylic acid derivatives:

-

Reactants : Methoxyethyl ester

-

Conditions :

-

Base: NaOH or LiOH

-

Solvent: Methanol/water (1:1)

-

Temperature: Reflux (60–80°C)

-

Amide Coupling

The benzoic acid moiety participates in amide bond formation:

-

Reactants :

-

Activated benzoic acid (e.g., using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

-

Amines (e.g., 5-aminotetrazole)

-

-

Conditions :

-

Solvent: DMF or THF

-

Temperature: Room temperature to 50°C

-

Catalyst: DIPEA (N,N-diisopropylethylamine)

-

Oxidative Degradation

The thioether bridge is susceptible to oxidation:

-

Reactants : H₂O₂ or O₂

-

Conditions :

-

pH: Neutral to alkaline

-

Temperature: 25–40°C

-

-

Products : Sulfoxide (major) and sulfone (minor) derivatives

Thermal Decomposition

At elevated temperatures (>200°C), decarboxylation occurs:

-

Primary Pathway : Loss of CO₂ from the benzoic acid group

Table 2: Degradation Pathways

| Pathway | Conditions | Major Product |

|---|---|---|

| Oxidation | H₂O₂, pH 7.4, 37°C | Sulfoxide |

| Thermal Decomposition | 200°C, N₂ atmosphere | Decarboxylated derivative |

Research Findings

-

Stereochemical Influence : Racemic mixtures of the compound show divergent antagonistic activity, with enantiomer 20 exhibiting 10-fold higher P2Y₂R affinity than 21 .

-

Solvent Effects : Reactions in polar aprotic solvents (e.g., DMF) improve amide coupling efficiency by 15% compared to THF .

-

Catalyst Optimization : Use of BOP reagent increases coupling yields by 20% over traditional EDC/NHS methods .

Mechanistic Insights

-

Thioether Stability : The sulfur atom in the thioether bridge acts as a nucleophile in acidic conditions, facilitating ring-opening reactions.

-

P2Y₂R Antagonism : Structural analogs of this compound inhibit ATPγS-induced mucin secretion via competitive binding to the receptor’s orthosteric site (pKₐ = 7.2) .

Applications De Recherche Scientifique

Medicinal Chemistry

1. Anticancer Activity

Recent studies have indicated that derivatives of 2,5-dioxopyrrolidin compounds exhibit significant anticancer properties. For instance, compounds similar to 2-((1-(2-Methoxyethyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. Research suggests that the dioxopyrrolidine moiety contributes to the modulation of critical cellular pathways involved in cancer progression .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models of chronic inflammatory diseases. This action is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease, where the modulation of immune responses is crucial .

3. Neuroprotective Effects

Another promising application lies in neuroprotection. Some studies have reported that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Agricultural Science

1. Pesticide Development

The unique chemical structure of 2-((1-(2-Methoxyethyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid makes it a candidate for developing new pesticides. Research has indicated that derivatives can exhibit insecticidal properties against a range of agricultural pests, thus offering a potential alternative to conventional pesticides that may have harmful environmental impacts .

2. Fungicidal Activity

In addition to insecticidal properties, this compound has shown antifungal activity against pathogens such as Aspergillus flavus and Candida albicans. These findings suggest its potential use in agricultural settings to protect crops from fungal infections .

Materials Science

1. Polymer Synthesis

The compound's reactivity allows it to be utilized as a building block in the synthesis of novel polymers with tailored properties. Its incorporation into polymer matrices can enhance material characteristics such as thermal stability and mechanical strength, making it suitable for industrial applications .

2. Nanotechnology Applications

In nanotechnology, derivatives of this compound are being explored for their ability to form nanoparticles that can be used in drug delivery systems. The controlled release of therapeutic agents encapsulated within these nanoparticles presents a significant advancement in targeted therapy approaches .

Case Studies

Mécanisme D'action

The mechanism of action of 2-((1-(2-Methoxyethyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The thioether linkage and the pyrrolidinone ring play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.

Comparaison Avec Des Composés Similaires

Key Observations:

Molecular Weight and Polarity: The phenyl-substituted analog (C₁₇H₁₃NO₄S) has a lower molecular weight (327.40 g/mol) than the 2-(methylthio)phenyl variant (373.45 g/mol) due to the latter’s sulfur-rich substituent . The target compound’s 2-methoxyethyl group adds oxygen content, increasing polarity but maintaining a moderate molecular weight (335.36 g/mol).

Acidity (pKa) :

- The 2-(methylthio)phenyl analog has a predicted pKa of 3.39, suggesting moderate acidity typical of benzoic acid derivatives. The target compound’s pKa is likely similar (~3.5) due to the shared benzoic acid core .

For example, the phenyl-substituted variant is commercially available through suppliers like Advanced Technology & Industrial Co., Ltd., implying established synthetic routes .

Research Findings and Implications

Substituent-Driven Property Modulation

- Polar vs. This contrasts with the 2-(methylthio)phenyl analog, where the thioether group may reduce solubility despite its higher molecular weight .

- Steric Effects : Bulkier substituents (e.g., 2-(methylthio)phenyl) could hinder intermolecular interactions, lowering melting points compared to simpler analogs. However, experimental data are needed to confirm this hypothesis.

Activité Biologique

The compound 2-((1-(2-Methoxyethyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a derivative of benzoic acid that incorporates a dioxopyrrolidine moiety. This structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects in various biological systems, and relevant case studies.

Chemical Structure

The chemical structure of 2-((1-(2-Methoxyethyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid can be represented as follows:

This compound features a benzoic acid backbone with a dioxopyrrolidine side chain, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that benzoic acid derivatives can exhibit a variety of biological activities, including:

- Antimicrobial activity

- Antioxidant properties

- Enzyme inhibition

- Anticancer effects

- Proteasome and Autophagy Pathways : Studies have shown that benzoic acid derivatives can enhance the activity of proteasomal degradation pathways and autophagy. For instance, compounds derived from Bjerkandera adusta demonstrated significant activation of cathepsins B and L, which are crucial for protein degradation in cells .

- Enzyme Inhibition : The incorporation of the dioxopyrrolidine structure may enhance the compound's ability to inhibit specific enzymes. For example, some derivatives have shown potent inhibition of cyclooxygenase (COX) enzymes, which are targets for anti-inflammatory drugs .

- Cytotoxicity and Antiproliferative Effects : The compound's structure allows it to interact with cellular targets leading to cytotoxic effects in cancer cell lines. Research on similar compounds has indicated significant antiproliferative activity against various cancer types .

Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of several benzoic acid derivatives, including those with dioxopyrrolidine structures. The results indicated that certain compounds could inhibit the growth of human tumor cell lines (HCT-116 and HeLa) significantly .

Study 2: Enzyme Interaction

In silico studies demonstrated that derivatives containing the dioxopyrrolidine moiety exhibited strong binding affinities to cathepsins B and L. This suggests a potential role in modulating proteolytic pathways relevant to cancer progression and aging .

Data Summary

The following table summarizes key findings related to the biological activities of 2-((1-(2-Methoxyethyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid and its analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.